molecular formula C18H13N7O2 B11093157 6-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-3-phenyl[1,2,4]triazolo[4,3-b]pyridazine

6-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-3-phenyl[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B11093157
M. Wt: 359.3 g/mol
InChI Key: VFJXSORVQRWSGF-XDHOZWIPSA-N
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Description

2-Nitrobenzaldehyde 1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with a pyridazine ring, makes it a promising candidate for various scientific research applications.

Preparation Methods

The synthesis of 2-nitrobenzaldehyde 1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone typically involves multiple steps. One common synthetic route starts with the preparation of 2-nitrobenzaldehyde, which is then reacted with hydrazine hydrate to form the corresponding hydrazone. The hydrazone is subsequently reacted with 3-phenyl[1,2,4]triazolo[4,3-b]pyridazine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Chemical Reactions Analysis

2-Nitrobenzaldehyde 1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone can undergo various chemical reactions, including:

Scientific Research Applications

2-Nitrobenzaldehyde 1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-nitrobenzaldehyde 1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as antibacterial or antifungal activity. The exact molecular pathways involved depend on the specific biological target .

Comparison with Similar Compounds

Similar compounds to 2-nitrobenzaldehyde 1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone include other triazole derivatives such as:

Properties

Molecular Formula

C18H13N7O2

Molecular Weight

359.3 g/mol

IUPAC Name

N-[(E)-(2-nitrophenyl)methylideneamino]-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

InChI

InChI=1S/C18H13N7O2/c26-25(27)15-9-5-4-8-14(15)12-19-20-16-10-11-17-21-22-18(24(17)23-16)13-6-2-1-3-7-13/h1-12H,(H,20,23)/b19-12+

InChI Key

VFJXSORVQRWSGF-XDHOZWIPSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)N/N=C/C4=CC=CC=C4[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)NN=CC4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

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